WZ4002

Catalog No.
S547980
CAS No.
1213269-23-8
M.F
C25H27ClN6O3
M. Wt
495.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
WZ4002

CAS Number

1213269-23-8

Product Name

WZ4002

IUPAC Name

N-[3-[5-chloro-2-[2-methoxy-4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]oxyphenyl]prop-2-enamide

Molecular Formula

C25H27ClN6O3

Molecular Weight

495.0 g/mol

InChI

InChI=1S/C25H27ClN6O3/c1-4-23(33)28-17-6-5-7-19(14-17)35-24-20(26)16-27-25(30-24)29-21-9-8-18(15-22(21)34-3)32-12-10-31(2)11-13-32/h4-9,14-16H,1,10-13H2,2-3H3,(H,28,33)(H,27,29,30)

InChI Key

ITTRLTNMFYIYPA-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

WZ4002; WZ-4002; WZ 4002.

Canonical SMILES

CN1CCN(CC1)C2=CC(=C(C=C2)NC3=NC=C(C(=N3)OC4=CC=CC(=C4)NC(=O)C=C)Cl)OC

The exact mass of the compound N-(3-(5-chloro-2-(2-methoxy-4-(4-methylpiperazin-1-yl)phenylamino)pyrimidin-4-yloxy)phenyl)acrylamide is 494.18332 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

WZ4002 is an irreversible, third-generation tyrosine kinase inhibitor (TKI) of the epidermal growth factor receptor (EGFR). It was developed to selectively target EGFR variants containing the T790M gatekeeper mutation, which confers resistance to first-generation TKIs like erlotinib, while demonstrating significantly less activity against wild-type (WT) EGFR. This mutant-selective profile is the primary differentiator from earlier-generation, non-selective inhibitors and is critical for research applications where sparing WT-EGFR is necessary to reduce off-target effects and toxicity in experimental models.

Substituting WZ4002 with earlier-generation inhibitors or even other third-generation compounds is often unviable due to critical differences in selectivity and resistance profiles. First and second-generation inhibitors (e.g., erlotinib, afatinib) potently inhibit wild-type EGFR, which can confound experimental results and cause toxicity in *in vivo* models—a liability WZ4002 was designed to avoid. Among third-generation inhibitors, compounds are not interchangeable because they exhibit distinct susceptibility to further resistance mutations. For instance, the EGFR L718Q mutation confers resistance to WZ4002 but not to osimertinib (AZD9291), making the specific choice of inhibitor essential for accurately modeling or overcoming specific resistance pathways.

High Selectivity: Spares Wild-Type EGFR In Vivo, Unlike First-Generation Inhibitors

A key procurement differentiator for WZ4002 is its ability to inhibit mutant EGFR while sparing the wild-type (WT) form, reducing potential off-target effects in experimental systems. In an *in vivo* pharmacodynamic study, treatment with the first-generation inhibitor erlotinib significantly inhibited EGFR phosphorylation in normal mouse skin tissue. In contrast, WZ4002 treatment at an efficacious dose had no significant effect on EGFR phosphorylation in the same tissue, demonstrating its WT-sparing activity in a living system. In cellular assays, WZ4002 was found to be approximately 100-fold less effective at inhibiting WT EGFR phosphorylation compared to earlier-generation quinazoline-based inhibitors.

Evidence DimensionInhibition of Wild-Type EGFR Phosphorylation in vivo (Mouse Skin)
Target Compound DataNo significant inhibition of EGFR phosphorylation
Comparator Or BaselineErlotinib: Significant inhibition of EGFR phosphorylation
Quantified DifferenceQualitatively differential effect; WZ4002 spares WT EGFR while Erlotinib does not.
ConditionsIn vivo mouse model, analysis of EGFR phosphorylation in hair bulbs of skin tissue following treatment.

This selectivity is critical for researchers needing to minimize confounding variables or toxicity arising from wild-type EGFR inhibition in cellular and animal models.

Potent Activity Against T790M Resistance Mutation Where Earlier Inhibitors Fail

WZ4002 potently inhibits the double-mutant EGFR L858R/T790M, which is the primary mechanism of acquired resistance to first-generation TKIs. In cellular assays using Ba/F3 cells expressing this resistant mutant, WZ4002 demonstrated an IC50 of 8 nM. This contrasts sharply with first-generation inhibitors like erlotinib, which shows little to no activity in T790M models, and second-generation inhibitors like afatinib, which are significantly less effective against T790M-containing cells compared to WZ4002.

Evidence DimensionCellular IC50 against EGFR L858R/T790M
Target Compound Data8 nM
Comparator Or BaselineAfatinib: Significantly less effective in T790M models. Erlotinib: Little to no activity.
Quantified DifferenceWZ4002 is highly potent, whereas comparators are orders of magnitude less effective or inactive.
ConditionsBa/F3 cell line expressing EGFR L858R/T790M.

For studying T790M-mediated resistance, WZ4002 provides the necessary potency that first- and second-generation compounds lack, enabling relevant research into this specific resistance mechanism.

Superior In Vivo Tumor Regression in T790M Xenograft Models

WZ4002 demonstrates robust anti-tumor activity *in vivo*. In a xenograft model using H1975 human lung cancer cells (L858R/T790M), oral administration of WZ4002 resulted in 100% tumor growth inhibition, causing significant tumor regression. This performance was comparable to the second-generation inhibitor afatinib (91% inhibition) but vastly superior to the first-generation inhibitor erlotinib, which only achieved 25% tumor growth inhibition in the same T790M-driven model. Pharmacodynamic analysis confirmed that WZ4002 effectively inhibited phosphorylation of EGFR, AKT, and ERK1/2 in tumor tissues.

Evidence DimensionTumor Growth Inhibition (%)
Target Compound Data100%
Comparator Or BaselineErlotinib: 25%; Afatinib: 91%
Quantified Difference4-fold greater inhibition than Erlotinib.
ConditionsH1975 (EGFR L858R/T790M) tumor-bearing mice.

This evidence provides direct, quantitative proof of efficacy in a preclinical cancer model, making it a reliable tool for *in vivo* studies where potent and consistent tumor suppression is required.

Defined Susceptibility to Tertiary Mutations, Differentiating it from Osimertinib

The selection of a third-generation inhibitor depends on the specific resistance mechanisms being investigated. WZ4002, like other irreversible inhibitors that bind to Cys797, is rendered ineffective by the EGFR C797S mutation. However, a key differentiator is its susceptibility to other mutations; the EGFR L718Q and L844V mutations were found to cause resistance to WZ4002 and rociletinib (CO-1686). In contrast, models with these mutations retained sensitivity to osimertinib (AZD9291), another third-generation inhibitor.

Evidence DimensionActivity against EGFR L718Q tertiary mutation
Target Compound DataResistance; ineffective
Comparator Or BaselineOsimertinib (AZD9291): Remains effective
Quantified DifferenceQualitative difference in activity spectrum against specific resistance mutations.
ConditionsCellular models (Ba/F3) expressing EGFR sensitizing mutation + T790M + L718Q.

This makes WZ4002 the specific tool to procure when studying non-C797S resistance mechanisms or when a direct comparison against the osimertinib resistance profile is required for experimental design.

In Vivo Preclinical Models Requiring Minimal Wild-Type EGFR Toxicity

Based on its demonstrated ability to induce tumor regression in T790M models without affecting EGFR phosphorylation in normal tissues, WZ4002 is highly suitable for *in vivo* xenograft or genetically engineered mouse models where minimizing side effects from WT-EGFR inhibition is paramount for long-term studies or isolating the effects of mutant-EGFR inhibition.

Cell-Based Screening for Compounds to Overcome T790M-Mediated Resistance

WZ4002 serves as a potent and reliable positive control for inhibiting the EGFR L858R/T790M kinase. Its high potency allows for its use in cellular assays to screen for new compounds or combination therapies that can overcome or bypass T790M-driven resistance to first-generation TKIs.

Investigating Mechanisms of Acquired Resistance to Third-Generation Inhibitors

WZ4002's distinct resistance profile compared to osimertinib makes it a critical tool for comparative biology. It can be used to generate or study cell lines with acquired resistance via mechanisms like the L718Q mutation, allowing for direct investigation into pathways that do not confer cross-resistance to all third-generation inhibitors.

Pharmacodynamic Studies of Downstream Signaling in T790M-Positive Cancers

The proven ability of WZ4002 to effectively suppress phosphorylation of EGFR and its downstream effectors, AKT and ERK, in T790M-positive tumors makes it an ideal reagent for pharmacodynamic studies aimed at understanding the signaling dynamics of this specific oncogenic driver.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

4.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

494.1833164 Da

Monoisotopic Mass

494.1833164 Da

Heavy Atom Count

35

Appearance

White to beige solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

6BQ432Z61M

Wikipedia

Wz-4002

Dates

Last modified: 08-15-2023
1: Roskoski R Jr. ErbB/HER protein-tyrosine kinases: Structures and small molecule inhibitors. Pharmacol Res. 2014 Sep;87C:42-59. doi: 10.1016/j.phrs.2014.06.001. Epub 2014 Jun 11. Review. PubMed PMID: 24928736.
2: Nanjo S, Yamada T, Nishihara H, Takeuchi S, Sano T, Nakagawa T, Ishikawa D, Zhao L, Ebi H, Yasumoto K, Matsumoto K, Yano S. Ability of the Met kinase inhibitor crizotinib and new generation EGFR inhibitors to overcome resistance to EGFR inhibitors. PLoS One. 2013 Dec 26;8(12):e84700. doi: 10.1371/journal.pone.0084700. eCollection 2013. PubMed PMID: 24386407; PubMed Central PMCID: PMC3873434.
3: Yano S, Nakagawa T. The current state of molecularly targeted drugs targeting HGF/Met. Jpn J Clin Oncol. 2014 Jan;44(1):9-12. doi: 10.1093/jjco/hyt188. Epub 2013 Dec 25. PubMed PMID: 24371262.
4: Han C, Huang Z, Zheng C, Wan L, Lai Y, Peng S, Ding K, Ji H, Zhang Y. Nitric oxide donating anilinopyrimidines: synthesis and biological evaluation as EGFR inhibitors. Eur J Med Chem. 2013 Aug;66:82-90. doi: 10.1016/j.ejmech.2013.05.026. Epub 2013 May 29. PubMed PMID: 23792318.
5: Han C, Huang Z, Zheng C, Wan L, Zhang L, Peng S, Ding K, Ji H, Tian J, Zhang Y. Novel hybrids of (phenylsulfonyl)furoxan and anilinopyrimidine as potent and selective epidermal growth factor receptor inhibitors for intervention of non-small-cell lung cancer. J Med Chem. 2013 Jun 13;56(11):4738-48. doi: 10.1021/jm400463q. Epub 2013 May 24. PubMed PMID: 23668441.
6: Lee HJ, Schaefer G, Heffron TP, Shao L, Ye X, Sideris S, Malek S, Chan E, Merchant M, La H, Ubhayakar S, Yauch RL, Pirazzoli V, Politi K, Settleman J. Noncovalent wild-type-sparing inhibitors of EGFR T790M. Cancer Discov. 2013 Feb;3(2):168-81. doi: 10.1158/2159-8290.CD-12-0357. Epub 2012 Dec 10. PubMed PMID: 23229345; PubMed Central PMCID: PMC3576842.
7: Cortot AB, Repellin CE, Shimamura T, Capelletti M, Zejnullahu K, Ercan D, Christensen JG, Wong KK, Gray NS, Jänne PA. Resistance to irreversible EGF receptor tyrosine kinase inhibitors through a multistep mechanism involving the IGF1R pathway. Cancer Res. 2013 Jan 15;73(2):834-43. doi: 10.1158/0008-5472.CAN-12-2066. Epub 2012 Nov 19. PubMed PMID: 23172312; PubMed Central PMCID: PMC3994895.
8: Ercan D, Xu C, Yanagita M, Monast CS, Pratilas CA, Montero J, Butaney M, Shimamura T, Sholl L, Ivanova EV, Tadi M, Rogers A, Repellin C, Capelletti M, Maertens O, Goetz EM, Letai A, Garraway LA, Lazzara MJ, Rosen N, Gray NS, Wong KK, Jänne PA. Reactivation of ERK signaling causes resistance to EGFR kinase inhibitors. Cancer Discov. 2012 Oct;2(10):934-47. doi: 10.1158/2159-8290.CD-12-0103. Epub 2012 Sep 7. PubMed PMID: 22961667; PubMed Central PMCID: PMC3477553.
9: Nakagawa T, Takeuchi S, Yamada T, Nanjo S, Ishikawa D, Sano T, Kita K, Nakamura T, Matsumoto K, Suda K, Mitsudomi T, Sekido Y, Uenaka T, Yano S. Combined therapy with mutant-selective EGFR inhibitor and Met kinase inhibitor for overcoming erlotinib resistance in EGFR-mutant lung cancer. Mol Cancer Ther. 2012 Oct;11(10):2149-57. doi: 10.1158/1535-7163.MCT-12-0195. Epub 2012 Jul 25. PubMed PMID: 22844075.
10: Sakuma Y, Yamazaki Y, Nakamura Y, Yoshihara M, Matsukuma S, Koizume S, Miyagi Y. NF-κB signaling is activated and confers resistance to apoptosis in three-dimensionally cultured EGFR-mutant lung adenocarcinoma cells. Biochem Biophys Res Commun. 2012 Jul 13;423(4):667-71. doi: 10.1016/j.bbrc.2012.06.009. Epub 2012 Jun 10. PubMed PMID: 22695117.

Explore Compound Types